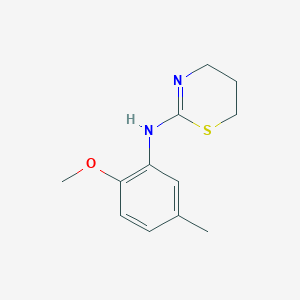
3-Morpholin-4-yl-quinoxalin-2-ol
Descripción general
Descripción
3-Morpholin-4-yl-quinoxalin-2-ol is a compound that belongs to the class of quinoxalines, which are heterocyclic aromatic organic compounds. This compound features a morpholine moiety, which is a common feature in various pharmacologically active molecules due to its versatility and favorable interaction with biological targets . The presence of the morpholine ring can influence the compound's physical and chemical properties, as well as its biological activity.
Synthesis Analysis
The synthesis of quinoxaline derivatives often involves the formation of the quinoxaline core followed by functionalization at various positions. For instance, the synthesis of 2-(morpholin-4-yl)quinoline-3-carbaldehyde derivatives, which are closely related to 3-Morpholin-4-yl-quinoxalin-2-ol, can be achieved through Vilsmeier-Haack formylation of N-arylacetamides . Additionally, the synthesis of 3-(morpholino or 4-methylpiperazin-1-yl)propoxy moiety at C5 of quinoline has been reported, which suggests that similar methodologies could be applied to synthesize 3-Morpholin-4-yl-quinoxalin-2-ol .
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives can be complex, with various substituents affecting the overall conformation and electronic distribution. For example, in a related compound, the morpholine ring adopts a chair conformation, and the planar quinoline system is twisted with respect to the phenyl rings . Such structural features are likely to be present in 3-Morpholin-4-yl-quinoxalin-2-ol, influencing its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Quinoxaline derivatives can undergo a variety of chemical reactions, including nucleophilic substitution, which is a common method for introducing different substituents onto the quinoxaline core . The presence of a morpholine group in 3-Morpholin-4-yl-quinoxalin-2-ol could potentially influence its reactivity in such reactions, as the lone pair of electrons on the nitrogen atom can participate in chemical processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Morpholin-4-yl-quinoxalin-2-ol would be influenced by the presence of both the quinoxaline core and the morpholine ring. These properties include solubility, melting point, and stability, which are important for the compound's application in various fields, such as drug design and materials science. For instance, the solubility of quinoxaline derivatives in organic solvents or water can affect their bioavailability and potential as pharmaceutical agents . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also crucial for understanding the compound's reactivity and interaction with other molecules .
Aplicaciones Científicas De Investigación
Application 1: Inhibition of Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) Infection
- Scientific Field : Virology .
- Summary of the Application : The compound “3-Morpholin-4-yl-quinoxalin-2-ol” has been identified as a potential inhibitor of the interaction between the PRRSV glycoprotein and the CD163-SRCR5 domain, which is a cell surface receptor specific for PRRSV infection .
- Methods of Application or Experimental Procedures : The compound was identified through artificial intelligence molecular screening. The compounds were screened using a cell-based bimolecular fluorescence complementation (BiFC) assay, and the function of positive hit was further evaluated and validated by PRRSV-infection assay using porcine alveolar macrophages (PAMs) .
- Results or Outcomes : The compound significantly inhibits the interaction between the PRRSV glycoprotein and the CD163-SRCR5 domain. It was further demonstrated that the compound inhibits PRRSV infection of PAMs, the primary target of PRRSV in a dose-dependent manner .
Application 2: Enzyme-Catalyzed Enantiomer Selective Acylation
- Scientific Field : Biocatalysis .
- Summary of the Application : The compound 4-(Morpholin-4-yl)butan-2-ol is used in a biocatalysis process involving enzyme-coated magnetic nanoparticles (MNPs). The process involves the enantiomer selective acylation of 4-(morpholin-4-yl)butan-2-ol .
- Methods of Application or Experimental Procedures : The enzyme lipase B from Candida antarctica (CaLB) is immobilized onto MNPs by adsorption or by covalent bonds. The MNPs are then used in a continuous flow system, created by 3D printing, to hold six adjustable permanent magnets beneath a polytetrafluoroethylene tube (PTFE) to anchor the MNP biocatalyst inside the tube reactor .
- Results or Outcomes : The anchored CaLB-MNPs formed reaction chambers in the tube for passing the fluid through and above the MNP biocatalysts, thus increasing the mixing during the fluid flow and resulting in enhanced activity of CaLB on MNPs .
Direcciones Futuras
Research into the applications of 3-Morpholin-4-yl-quinoxalin-2-ol and similar compounds is ongoing. One study identified a novel strategy to potentially prevent PRRSV infection in pigs by blocking the PRRSV-CD163 interaction with small molecules . This suggests potential future directions for the use of this compound in veterinary medicine.
Propiedades
IUPAC Name |
3-morpholin-4-yl-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-12-11(15-5-7-17-8-6-15)13-9-3-1-2-4-10(9)14-12/h1-4H,5-8H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIHSLWERDNSQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368417 | |
| Record name | 3-Morpholin-4-yl-quinoxalin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholin-4-yl-quinoxalin-2-ol | |
CAS RN |
2725-16-8 | |
| Record name | 3-(4-Morpholinyl)-2(1H)-quinoxalinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2725-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Morpholin-4-yl-quinoxalin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



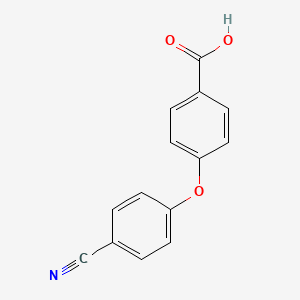
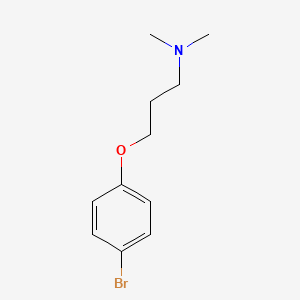
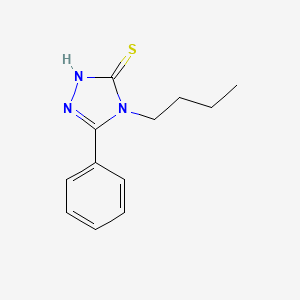
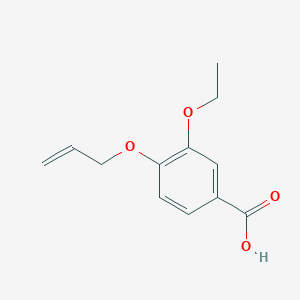

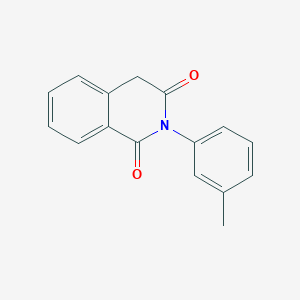
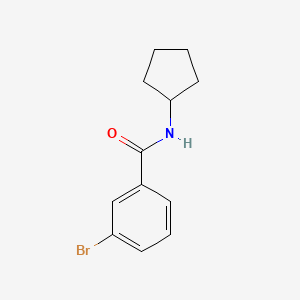
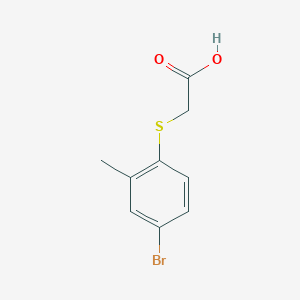
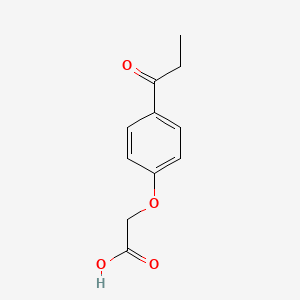
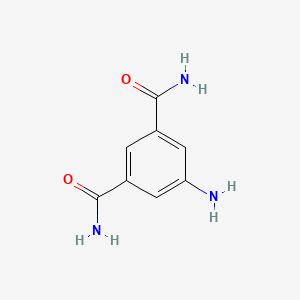
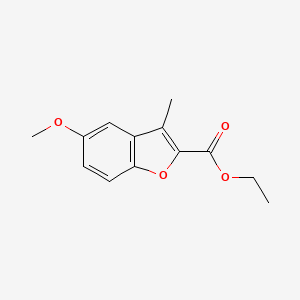
![2-Methylbenzo[d]thiazole-5-carbaldehyde](/img/structure/B1271751.png)
![(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1271760.png)
